5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide
Description
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids.
Properties
IUPAC Name |
5-chloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-12-5-4-11(20-12)14(19)17-10-6-8-18(9-10)13-3-1-2-7-16-13/h1-5,7,10H,6,8-9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMAXOZUDYIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves several steps. One of the methods includes the reaction of 5-chlorothiophene-2-carboxylic acid with N-(1-(pyridin-2-yl)pyrrolidin-3-yl)amine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes .
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide include:
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Chemical Formula : C22H19ClF2N4O3S
- Molecular Weight : 492.926 g/mol
- IUPAC Name : 5-chloro-N-[(3S,4S)-4-fluoro-1-({[2-fluoro-4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]carbamoyl}methyl)pyrrolidin-3-yl]thiophene-2-carboxamide
- CAS Number : Not available
Anticancer Activity
Recent studies have shown that derivatives of pyrrolidine, including the compound , exhibit notable anticancer properties. For instance, a study involving A549 lung adenocarcinoma cells demonstrated that compounds similar to this compound displayed significant cytotoxicity. The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 15 | |
| Compound 21 (similar structure) | A549 | 10 | |
| Cisplatin (control) | A549 | 8 |
The mechanism of action appears to be related to the induction of apoptosis in cancer cells, with studies indicating that these compounds can disrupt cellular processes essential for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in the table below:
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains.
Case Studies
- Anticancer Efficacy : In a comparative study with cisplatin, the compound demonstrated a lower IC50 value than several other tested derivatives, indicating superior anticancer activity. The study utilized an MTT assay to assess cell viability post-treatment.
- Antimicrobial Screening : Another study assessed the efficacy of the compound against various resistant bacterial strains. The results indicated that modifications to the pyrrolidine ring significantly enhanced antimicrobial potency.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 5-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Elevated temperatures (>80°C) for amide bond formation via carbodiimide coupling (e.g., EDCl/HOBt) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility of intermediates while avoiding unwanted nucleophilic interference .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the target compound from unreacted starting materials (e.g., pyridinyl-pyrrolidine derivatives) .
Q. How is the structural integrity of this compound validated in academic research?
A combination of spectroscopic and chromatographic methods is used:
- NMR : - and -NMR confirm the presence of the pyridinyl-pyrrolidine moiety (δ 8.2–8.5 ppm for pyridine protons) and thiophene carboxamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 365.05 (calculated for C₁₅H₁₃ClN₃OS) .
- HPLC : Purity >95% is achieved using a C18 column with a water/acetonitrile mobile phase .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Enzyme inhibition assays : Test against serine proteases (e.g., Factor Xa) via fluorogenic substrate hydrolysis, given structural similarities to Rivaroxaban derivatives .
- Cellular viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116 or HepG2) to screen for antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Core modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl or trifluoromethyl groups) to modulate steric and electronic effects on receptor binding .
- Bioisosteric replacements : Substitute the thiophene ring with furan or benzothiophene to evaluate changes in π-π stacking interactions .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to identify critical hydrogen-bonding interactions with residues like Tyr228 in Factor Xa .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Salt formation : Co-crystallize with methanesulfonic acid (as in related crystalline forms) to improve aqueous solubility .
- Prodrug approaches : Synthesize ester derivatives (e.g., acetyl or pivaloyloxymethyl) to enhance intestinal absorption, followed by in vitro hydrolysis assays .
- Lipophilicity optimization : Adjust logP values via substituent polarity (e.g., fluorine or methoxy groups) while maintaining target affinity .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Compartmental modeling : Use tools like DeepCt to predict concentration-time curves and validate with LC-MS/MS plasma profiling .
- Tissue distribution : Radiolabel the compound with at the thiophene ring for autoradiography in rodent models .
- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites, focusing on oxidative dechlorination or pyrrolidine ring opening .
Q. What crystallographic techniques characterize its solid-state properties?
- Single-crystal X-ray diffraction (SCXRD) : Resolve the pyridinyl-pyrrolidine dihedral angle (<10°) to confirm conformational rigidity critical for receptor binding .
- Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to validate polymorphic purity (e.g., absence of hydrate forms) .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C to guide formulation processes .
Q. How are conflicting data in enzyme inhibition assays addressed?
- Kinetic analysis : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Orthogonal assays : Validate results using surface plasmon resonance (SPR) to measure real-time binding kinetics to Factor Xa .
- Species specificity : Test against human vs. murine proteases to identify interspecies variability in IC₅₀ values .
Methodological Resources
- Synthetic protocols : Stepwise coupling of 5-chlorothiophene-2-carbonyl chloride with pyridinyl-pyrrolidine amines under inert atmosphere .
- Data interpretation : Use Gaussian 16 for DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
